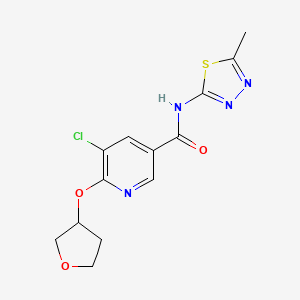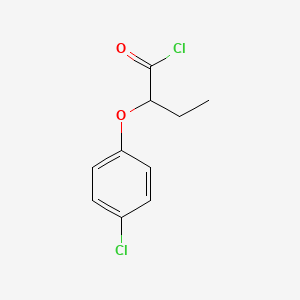
5-Ethoxy-1,3,4-Thiadiazol-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-1,3,4-thiadiazole-2-thiol is a useful research compound. Its molecular formula is C4H6N2OS2 and its molecular weight is 162.23. The purity is usually 95%.
BenchChem offers high-quality 5-Ethoxy-1,3,4-thiadiazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethoxy-1,3,4-thiadiazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
1,3,4-Thiadiazol-Derivate, einschließlich 5-Ethoxy-1,3,4-Thiadiazol-2-thiol, wurden auf ihre antibakterielle Aktivität untersucht . Es wurde festgestellt, dass sie eine hemmende Wirkung auf verschiedene Bakterienstämme wie Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus und grampositive Bakterien wie Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alpha Streptococcus haemolyticus, Enterococcus faecium .
DNA-Bindung
Der Mechanismus der Interaktion von 1,3,4-Thiadiazol-Molekülen mit Kalbsthymus-DNA (CT-DNA) wurde untersucht . Dies deutet auf mögliche Anwendungen beim Verständnis von DNA-Protein-Interaktionen und der Entwicklung neuer Therapeutika hin.
Antibiotische Mittel
1,3,4-Thiadiazol-Derivate wurden synthetisiert und als potente antimikrobielle Mittel bewertet . Sie wurden gegen E. coli, B. mycoides und C. albicans getestet.
Antifungalaktivität
Die in-vitro-Antifungalaktivitäten von 1,3,4-Thiadiazol-Derivaten wurden gegen G. zeae, Botryosphaeria dothidea (B. dothidea), Phomopsis sp., P. infestans und Thanatephorus cucumeris (T. cucumeris) bewertet.
Pharmakologische Eigenschaften
1,3,4-Thiadiazol-Derivate zeigen aufgrund des Vorhandenseins von N–C–S–-Einheiten verschiedene biologische Aktivitäten . Sie wurden aufgrund ihres breiten Spektrums an pharmakologischen Eigenschaften zunehmend untersucht .
Medizinische Chemie
1,3,4-Thiadiazol-Derivate sind nützliche Zwischenprodukte in der medizinischen Chemie . Sie finden breite Anwendung als Struktureinheiten von biologisch aktiven Molekülen .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on 5-Ethoxy-1,3,4-thiadiazole-2-thiol and related compounds could involve further exploration of their biological activities. For instance, 1,3,4-thiadiazole compounds have been found to exhibit antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activities . Therefore, these compounds could be further investigated for potential therapeutic applications.
Wirkmechanismus
Target of Action
The primary targets of 5-Ethoxy-1,3,4-thiadiazole-2-thiol are multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . These targets play a crucial role in the proliferation and survival of cancer cells.
Mode of Action
5-Ethoxy-1,3,4-thiadiazole-2-thiol interacts with its targets by bonding and hydrophobic interaction with key amino acid residues . This interaction leads to cytotoxic effects on the cancer cells, inhibiting their growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways related to cell proliferation and survival. It induces apoptosis in tumor cells and hinders their cell cycle progression to impede further proliferation .
Pharmacokinetics
Similar compounds have been noted for their high systemic toxicity due to the lack of tumor selectivity and present pharmacokinetic drawbacks, including low water solubility, that negatively affect the drug circulation time and bioavailability .
Result of Action
The molecular and cellular effects of 5-Ethoxy-1,3,4-thiadiazole-2-thiol’s action include the induction of apoptosis in cancer cells and the inhibition of cell cycle progression . This results in the inhibition of cancer cell growth and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Ethoxy-1,3,4-thiadiazole-2-thiol. For instance, the compound’s efficacy can be affected by the pH of the environment, the presence of other substances, and the temperature . .
Biochemische Analyse
Biochemical Properties
1,3,4-thiadiazole derivatives, to which this compound belongs, have shown extensive biological activities, such as anti-inflammatory, anticancer, antifungal, antibacterial, and plant growth regulator activities . These compounds have the ability to disrupt processes related to DNA replication .
Cellular Effects
These compounds have shown potent anti-cancer activities, indicating that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
1,3,4-thiadiazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
5-ethoxy-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS2/c1-2-7-3-5-6-4(8)9-3/h2H2,1H3,(H,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFWKWQMCNWIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=S)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37158-91-1 |
Source


|
| Record name | 5-ethoxy-1,3,4-thiadiazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2489333.png)
![3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2489334.png)
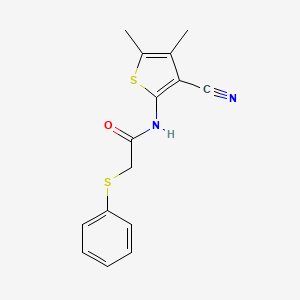

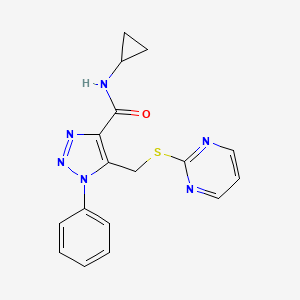
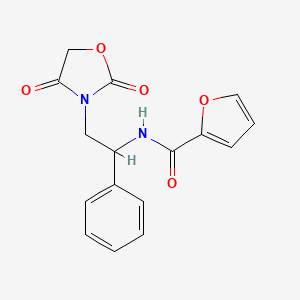
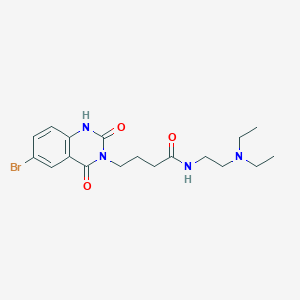

![2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2489344.png)

